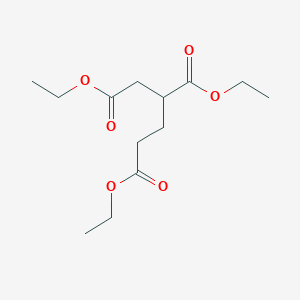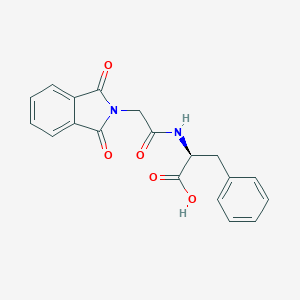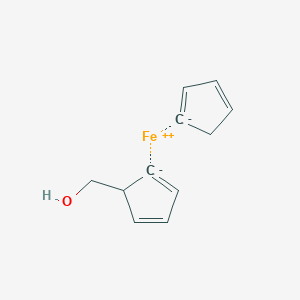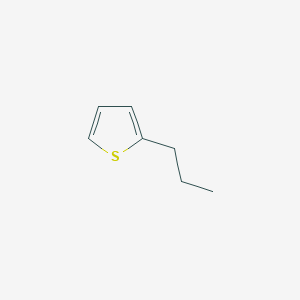
2-Propylthiophen
Übersicht
Beschreibung
2-Propylthiophene (2PT) is an unsaturated thiophene derivative with a sulfur-containing five-membered ring. It is a colorless liquid at room temperature and has a pleasant odor. 2PT is widely used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the production of polymers and in the manufacture of rubber and plastics. In addition, 2PT is used as a fuel additive, an antioxidant, and a corrosion inhibitor.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga, einschließlich 2-Propylthiophen, waren für Wissenschaftler von großem Interesse als potenziell biologisch aktive Verbindungen . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Pharmakologische Eigenschaften
Es wurde berichtet, dass Thiophenderivate eine breite Palette therapeutischer Eigenschaften besitzen . Sie haben vielfältige Anwendungen in der medizinischen Chemie und Materialwissenschaft und stoßen sowohl in der Industrie als auch in der Wissenschaft auf großes Interesse .
Entzündungshemmende Eigenschaften
Thiophenderivate zeigen entzündungshemmende Eigenschaften . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antimikrobielle Eigenschaften
Es wurde festgestellt, dass Thiophenderivate antimikrobielle Eigenschaften haben . Dies deutet auf mögliche Anwendungen bei der Behandlung verschiedener bakterieller und Pilzinfektionen hin .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsinhibitoren eingesetzt . Dies deutet auf mögliche Anwendungen beim Schutz von Metallen und anderen Materialien vor Korrosion hin.
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Dies deutet auf mögliche Anwendungen in der Elektronikindustrie hin.
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden bei der Herstellung organischer Leuchtdioden (OLEDs) verwendet
Safety and Hazards
2-Propylthiophene is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a cool, well-ventilated place . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Eigenschaften
IUPAC Name |
2-propylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXIJTYYMLCUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165810 | |
| Record name | Isopropylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
158.00 to 159.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Propylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1551-27-5 | |
| Record name | 2-Propylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylthiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6M897104J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of 2-propylthiophene?
A: 2-Propylthiophene is a sulfur-containing compound often found in petroleum products. It can be generated during the refining process, specifically in the C9 fraction, a by-product of catalytic reforming and ethylene cracking. [] Additionally, research suggests that 2-propylthiophene can be formed through reactions between alkenes, like 1-hexene, and hydrogen sulfide (H2S) in the presence of catalysts like NiMoS/γ-Al2O3. []
Q2: How does the structure of 2-propylthiophene influence its reactivity?
A: The reactivity of thiophene derivatives, including 2-propylthiophene, is significantly impacted by the electron density of the thiophene ring. Studies have shown a correlation between the rate constants of reactions involving thiophenes with the NO3 radical and their ionization potential (IP), which is directly related to the energy of the highest occupied molecular orbital (EHOMO). [] This suggests that electron-rich thiophenes, possessing higher EHOMO values, exhibit greater reactivity with electrophilic species.
Q3: Can 2-propylthiophene be utilized to reduce sulfur content in fuels?
A: Yes, research suggests that 2-propylthiophene can be effectively removed from fuel mixtures through alkylation desulfurization. This process involves reacting 2-propylthiophene with olefins, such as isoamylene or vinyltoluene, in the presence of a catalyst like the macroporous sulfonic resin Amberlyst 36. [, ] This reaction converts 2-propylthiophene into heavier alkylated derivatives, which can then be separated from the fuel mixture through distillation. This method offers a promising approach to reduce sulfur content and meet stringent environmental regulations for fuel quality.
Q4: How does alkylation impact the properties of the fuel mixture containing 2-propylthiophene?
A: Alkylation desulfurization not only reduces sulfur content but also affects the octane number of the fuel mixture. Research has shown that alkylating 2-propylthiophene with isoamylene or vinyltoluene, using Amberlyst 36 resin as a catalyst, leads to an increase in the octane number of the C9 fraction. [, ] This suggests that alkylation desulfurization can be a viable strategy to simultaneously reduce sulfur content and enhance the performance of fuels.
Q5: Are there any computational studies investigating the reactivity of 2-propylthiophene?
A: Yes, computational chemistry plays a crucial role in understanding the reactivity of 2-propylthiophene and its interactions with catalysts. For example, theoretical studies have been conducted to investigate the secondary interactions between palladium catalysts and ligands like SPhos, PhSPhos, and BFPySPhos during the direct arylation of thiophene derivatives, including 2-propylthiophene. [] These studies employ methods like density functional theory (DFT) and natural bond orbital (NBO) analysis to evaluate the strength and nature of these interactions, providing valuable insights into the catalytic mechanisms and guiding the design of more efficient catalysts.
Q6: What analytical techniques are employed to study 2-propylthiophene?
A: Gas chromatography coupled with sulfur chemiluminescence detection (GC-SCD) is a powerful technique used to separate, identify, and quantify sulfur compounds, including 2-propylthiophene, in complex mixtures like coked gasoline. [] This method allows for the determination of retention indexes and the quantification of various sulfur compounds, providing valuable data for understanding their distribution and concentration in different fuel samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



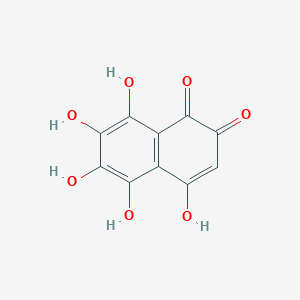
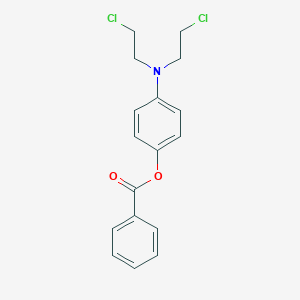
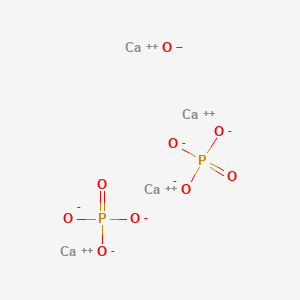

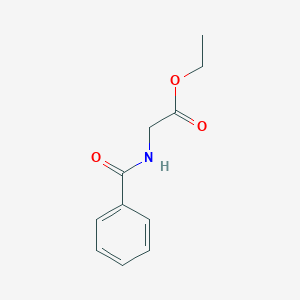

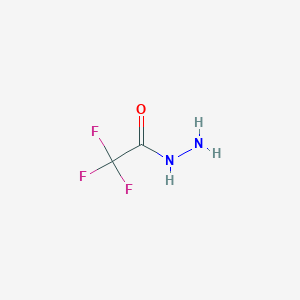
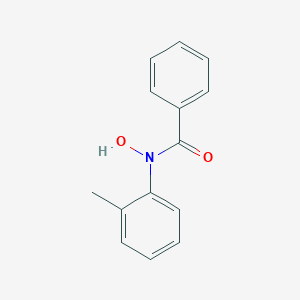
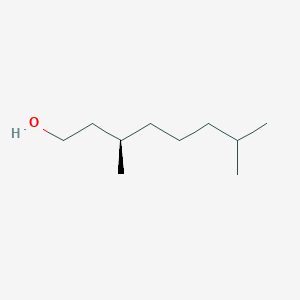
![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)

